molecular formula C12H15BrO3S B12066347 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran

Cat. No.: B12066347
M. Wt: 319.22 g/mol
InChI Key: GFAVUDWCDNJXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is a chemical compound with a complex structure that includes a bromophenyl group, a sulfonyl group, and a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran typically involves multiple steps. One common method includes the reaction of 3-bromophenylsulfonyl chloride with tetrahydro-2H-pyran-4-methanol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethyltetrahydropyran: Similar structure but lacks the sulfonyl group.

    4-(((4-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran: Similar structure but with a different substitution pattern on the phenyl ring.

    Tetrahydropyran: The core structure without any substituents.

Uniqueness

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is unique due to the presence of both the bromophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15BrO3S

Molecular Weight

319.22 g/mol

IUPAC Name

4-[(3-bromophenyl)sulfonylmethyl]oxane

InChI

InChI=1S/C12H15BrO3S/c13-11-2-1-3-12(8-11)17(14,15)9-10-4-6-16-7-5-10/h1-3,8,10H,4-7,9H2

InChI Key

GFAVUDWCDNJXAB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.